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Compound of Interest

Compound Name: 4-Nitrobutanal

Cat. No.: B14455207 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and predicted

properties of 4-Nitrobutanal. It is intended for research and development purposes only. Due

to the limited availability of published experimental data for this specific compound, some

information presented is based on computational predictions and data from structurally related

molecules. All handling of this chemical should be conducted by trained professionals with

appropriate safety precautions in place.

Introduction
4-Nitrobutanal is an organic compound featuring both a nitro group and an aldehyde

functional group. This bifunctionality makes it a potentially versatile building block in organic

synthesis, particularly in the construction of more complex molecules relevant to

pharmaceutical and materials science. The electron-withdrawing nature of the nitro group can

influence the reactivity of the aldehyde and the acidity of the alpha-protons, offering unique

synthetic opportunities. This guide summarizes the available chemical and physical properties,

proposes a potential synthetic route, and discusses the expected reactivity and spectroscopic

characteristics of 4-Nitrobutanal.

Chemical Structure and Identifiers
The chemical structure of 4-Nitrobutanal consists of a four-carbon chain with a nitro group at

the 4-position and an aldehyde group at the 1-position.
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Figure 1: Chemical Structure of 4-Nitrobutanal.
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Table 1: Chemical Identifiers for 4-Nitrobutanal

Identifier Value Source

IUPAC Name 4-nitrobutanal [1]

CAS Number 73707-26-3 [1]

Molecular Formula C4H7NO3 [1]

SMILES
C(CC=O)C--INVALID-LINK--

[O-]
[1]

InChI
InChI=1S/C4H7NO3/c6-4-2-1-

3-5(7)8/h4H,1-3H2
[1]

InChIKey
MPFLMSMVNIRCJA-

UHFFFAOYSA-N
[1]

Physicochemical Properties
Experimental data on the physicochemical properties of 4-Nitrobutanal is scarce. The

available experimental and predicted data are summarized below.

Table 2: Experimental and Predicted Physicochemical Properties of 4-Nitrobutanal
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Property Value Type Source

Molecular Weight 117.10 g/mol Computed [1]

Boiling Point 87-88.2 °C (at 2 Torr) Experimental [2]

Density 1.118 ± 0.06 g/cm³ Predicted [2]

pKa 8.45 ± 0.29 Predicted [2]

XLogP3 -0.2 Computed [1]

Topological Polar

Surface Area
62.9 Å² Computed [1]

Hydrogen Bond Donor

Count
0 Computed [1]

Hydrogen Bond

Acceptor Count
3 Computed [1]

Rotatable Bond Count 3 Computed [1]

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 4-Nitrobutanal is not readily

available in the peer-reviewed literature. However, a plausible synthetic route can be inferred

from the synthesis of structurally similar compounds, such as 2-methyl-4-nitrobutanal. A
potential method involves the Michael addition of a nitromethane anion equivalent to acrolein,

or a related α,β-unsaturated aldehyde.

Proposed Synthetic Pathway: Michael Addition

A likely approach to synthesize 4-Nitrobutanal is through the conjugate addition of a

nitroalkane to an α,β-unsaturated aldehyde.
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Figure 2: Proposed Synthetic Workflow for 4-Nitrobutanal.
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Representative Experimental Protocol (Adapted from a similar synthesis):

Materials: Acrolein, Nitromethane, a suitable base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene

(DBU) or a milder base to minimize polymerization of acrolein), and an appropriate solvent

(e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)).

Procedure:

A solution of acrolein in the chosen solvent is cooled in an ice bath.

A solution of nitromethane and the base in the same solvent is added dropwise to the

acrolein solution with vigorous stirring.

The reaction mixture is stirred at a low temperature and monitored by Thin Layer

Chromatography (TLC) for the consumption of the starting materials.

Upon completion, the reaction is quenched with a weak acid (e.g., saturated aqueous

ammonium chloride solution).

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is then purified by flash column chromatography on silica gel to yield 4-
Nitrobutanal.

Reactivity
The reactivity of 4-Nitrobutanal is dictated by the presence of the aldehyde and the nitro

functional groups.

Aldehyde Group: The aldehyde functionality is susceptible to a wide range of reactions,

including:

Oxidation: Can be readily oxidized to the corresponding carboxylic acid (4-nitrobutanoic

acid).
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Reduction: Can be reduced to the primary alcohol (4-nitrobutan-1-ol).

Nucleophilic Addition: Undergoes nucleophilic addition reactions at the carbonyl carbon,

for example, in the formation of cyanohydrins, acetals, and imines.

Wittig Reaction: Can be converted to an alkene via the Wittig reaction.

Nitro Group: The nitro group is a strong electron-withdrawing group, which influences the

acidity of the adjacent methylene protons. It can also undergo:

Reduction: The nitro group can be reduced to an amine (4-aminobutanal), which could be

a precursor for various heterocyclic compounds.

Nef Reaction: Under specific conditions, the nitro group can be converted into a carbonyl

group.

Combined Reactivity: The presence of both functional groups allows for intramolecular

reactions and makes 4-Nitrobutanal a substrate for reactions like the Henry Reaction

(nitroaldol reaction), where the α-protons to the nitro group can be deprotonated to form a

nucleophile that can react with another aldehyde.
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Figure 3: General Reactivity Pathways of 4-Nitrobutanal.
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Spectroscopic Data (Predicted)
As experimental spectroscopic data for 4-Nitrobutanal is not publicly available, the following

are predicted characteristic signals based on its structure and known spectroscopic data for

similar functional groups.

Table 3: Predicted Spectroscopic Data for 4-Nitrobutanal

Technique Predicted Signals

¹H NMR

- Aldehydic proton (CHO): ~9.8 ppm (triplet) -

Methylene group adjacent to nitro (CH₂NO₂):

~4.5 ppm (triplet) - Methylene group adjacent to

aldehyde (CH₂CHO): ~2.8 ppm (quartet) -

Central methylene group (CH₂CH₂CH₂): ~2.2

ppm (quintet)

¹³C NMR

- Carbonyl carbon (C=O): ~200 ppm - Carbon

adjacent to nitro (CH₂NO₂): ~70 ppm - Carbon

adjacent to aldehyde (CH₂CHO): ~40 ppm -

Central carbon (CH₂CH₂CH₂): ~20 ppm

Infrared (IR)

- C=O stretch (aldehyde): ~1725 cm⁻¹ (strong) -

N-O asymmetric stretch (nitro): ~1550 cm⁻¹

(strong) - N-O symmetric stretch (nitro): ~1380

cm⁻¹ (strong) - C-H stretch (aldehyde): ~2820

and ~2720 cm⁻¹ (medium) - C-H stretch

(aliphatic): ~2950-2850 cm⁻¹ (medium)

Mass Spectrometry (MS)

- Molecular Ion (M⁺): m/z = 117 - Key

Fragments: Loss of NO₂ (m/z = 71), loss of

CHO (m/z = 88), and other fragments from C-C

bond cleavage.

Safety Information
A specific Material Safety Data Sheet (MSDS) for 4-Nitrobutanal is not readily available. The

safety precautions should be based on the known hazards of aliphatic nitro compounds and

aldehydes.
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Potential Hazards:

Aliphatic nitro compounds can be toxic and may be flammable.

Aldehydes are often irritants to the skin, eyes, and respiratory tract.

The compound may be harmful if swallowed, inhaled, or absorbed through the skin.

Recommended Safety Precautions:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.

Avoid inhalation of vapors and contact with skin and eyes.

Handle with care to avoid ignition sources.

In case of contact, immediately flush the affected area with copious amounts of water and

seek medical attention.

It is highly recommended to consult the safety data sheets of structurally similar compounds,

such as 1-nitrobutane and butanal, for more detailed safety information before handling 4-
Nitrobutanal.

Conclusion
4-Nitrobutanal is a chemical compound with significant potential in synthetic organic chemistry

due to its dual functionality. While a comprehensive experimental characterization is not yet

available in the public domain, this guide provides a summary of its known and predicted

properties based on available data and established chemical principles. Researchers and drug

development professionals interested in utilizing this compound should proceed with caution,

verifying its properties and employing appropriate safety measures. Further research into the

synthesis, reactivity, and biological activity of 4-Nitrobutanal is warranted to fully explore its

potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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